Castanospermine ester
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Overview
Description
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an indolizine ring system and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indolizine ring system, followed by the introduction of hydroxyl groups and esterification with benzoic acid. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoic acid derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester can be compared with other similar compounds, such as:
Indolizine derivatives: These compounds share the indolizine ring system but may differ in the number and position of functional groups.
Hydroxybenzoic acid esters: These compounds have similar ester functionality but may lack the indolizine ring system.
Polyhydroxy compounds: These compounds contain multiple hydroxyl groups but may have different core structures.
The uniqueness of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester lies in its combination of the indolizine ring system with multiple hydroxyl groups and an ester functionality, which imparts distinct chemical and biological properties.
Properties
CAS No. |
121104-76-5 |
---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] benzoate |
InChI |
InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1 |
InChI Key |
DWBDMLGCCJIACZ-ODXJTPSBSA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Synonyms |
1,6,7,8-Indolizinetetrol, octahydro-, 6-benzoate, (1S,6S,7S,8R,8aR)- |
Origin of Product |
United States |
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